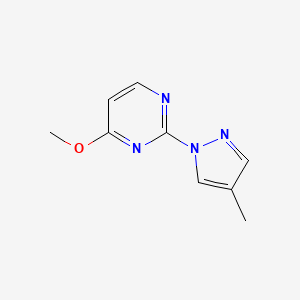
Methyl 4-(((5-(4-methyl-1,2,3-thiadiazole-5-carboxamido)-1,3,4-thiadiazol-2-yl)thio)methyl)benzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 4-(((5-(4-methyl-1,2,3-thiadiazole-5-carboxamido)-1,3,4-thiadiazol-2-yl)thio)methyl)benzoate is a complex organic compound characterized by its unique thiadiazole-based structure. This compound has garnered interest due to its potential applications in various fields, including medicinal chemistry and industrial processes. With a backbone that incorporates thiadiazole moieties, it represents an intriguing scaffold for the development of new molecules with potential bioactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4-(((5-(4-methyl-1,2,3-thiadiazole-5-carboxamido)-1,3,4-thiadiazol-2-yl)thio)methyl)benzoate typically involves multi-step organic synthesis. A common method begins with the preparation of key intermediates such as 4-methyl-1,2,3-thiadiazole-5-carboxylic acid and 1,3,4-thiadiazole-2-thiol. These intermediates undergo amide bond formation under controlled conditions, followed by esterification to yield the final product. The use of catalysts and protecting groups may be necessary to ensure selective reactions and high yields.
Industrial Production Methods
On an industrial scale, the production of this compound may involve optimizing the synthetic route to enhance efficiency and reduce costs. Industrial methods might include large-scale amide coupling reactions, employing automated reaction setups, and utilizing continuous flow techniques. Reaction conditions are often adjusted to maximize the yield and purity of the compound while minimizing waste and by-products.
Chemical Reactions Analysis
Types of Reactions it Undergoes
Oxidation: This compound can undergo oxidation reactions, where functional groups such as thiols and amides are transformed.
Reduction: The thiadiazole rings may be reduced under specific conditions, altering the compound's electronic properties.
Substitution: Nucleophilic and electrophilic substitution reactions can occur, allowing modification of the aromatic rings and thiadiazole moieties.
Common Reagents and Conditions Used
Oxidation: Reagents like potassium permanganate or hydrogen peroxide under acidic or basic conditions.
Reduction: Use of reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Halogenating agents, nucleophiles, and bases to facilitate aromatic substitutions.
Major Products Formed
The reactions of this compound typically yield modified derivatives with altered functional groups. For example, oxidation might produce sulfoxides or sulfones, while substitution reactions could introduce various substituents on the aromatic rings.
Scientific Research Applications
Chemistry
Catalysts: The compound can serve as a ligand in coordination chemistry, aiding in the development of new catalysts.
Synthesis: Utilized as a building block for the synthesis of more complex molecules with potential pharmaceutical applications.
Biology
Antimicrobial Agents: Thiadiazole derivatives are investigated for their antimicrobial properties, making this compound a candidate for new antibiotics.
Enzyme Inhibition: Studied for its potential to inhibit specific enzymes, impacting biological pathways and disease processes.
Medicine
Drug Development: Its unique structure allows exploration as a lead compound for developing new therapeutic agents, including anti-inflammatory and anti-cancer drugs.
Industry
Material Science: Employed in the development of new materials with specific properties, such as conductive polymers or advanced coatings.
Mechanism of Action
Methyl 4-(((5-(4-methyl-1,2,3-thiadiazole-5-carboxamido)-1,3,4-thiadiazol-2-yl)thio)methyl)benzoate exerts its effects through interactions with molecular targets such as enzymes and receptors. The compound's thiadiazole rings facilitate binding to metal ions, influencing catalytic activity in biochemical reactions. Pathways involving redox reactions and nucleophilic substitutions are often involved, leading to biological activity that includes antimicrobial and anticancer effects.
Comparison with Similar Compounds
Methyl 4-(((5-(4-methyl-1,2,3-thiadiazole-5-carboxamido)-1,3,4-thiadiazol-2-yl)thio)methyl)benzoate stands out due to its unique dual-thiadiazole structure, which offers distinct reactivity and interaction profiles compared to other thiadiazole derivatives.
List of Similar Compounds
Thiadiazole: A simpler compound with a single thiadiazole ring, often used in similar research contexts.
Benzothiadiazole: Featuring a benzene ring fused to a thiadiazole, used in the study of photophysical properties.
Thiazole: Another sulfur-nitrogen containing heterocycle, structurally simpler but chemically related.
Benzothiazole: Incorporates a benzene ring fused to a thiazole, used in various pharmaceutical and material applications.
This article highlights the versatility and potential of this compound in scientific research and industrial applications. Its unique structure and reactivity make it a valuable compound for further study and development.
Properties
IUPAC Name |
methyl 4-[[5-[(4-methylthiadiazole-5-carbonyl)amino]-1,3,4-thiadiazol-2-yl]sulfanylmethyl]benzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13N5O3S3/c1-8-11(26-20-17-8)12(21)16-14-18-19-15(25-14)24-7-9-3-5-10(6-4-9)13(22)23-2/h3-6H,7H2,1-2H3,(H,16,18,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PSLHFYXYTYVAHE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SN=N1)C(=O)NC2=NN=C(S2)SCC3=CC=C(C=C3)C(=O)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13N5O3S3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
407.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![3-(4-(2-chloro-6-fluorobenzyl)piperazin-1-yl)-6,7-dihydro-5H-cyclopenta[c]pyridazine](/img/structure/B2453897.png)
![N-(2-bromobenzyl)-2-[(8-methyl-5H-pyrimido[5,4-b]indol-4-yl)thio]acetamide](/img/structure/B2453898.png)
![8-bromo-3-(3-chloro-4-methoxyphenyl)-2-methyl-5,6-dihydro-2H-2,6-methanobenzo[g][1,3,5]oxadiazocin-4(3H)-one](/img/structure/B2453899.png)
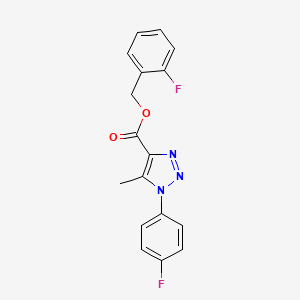
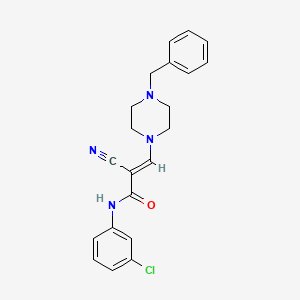
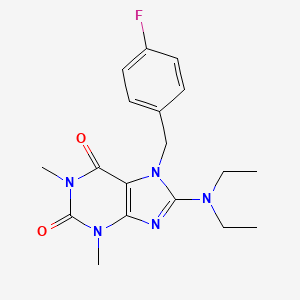
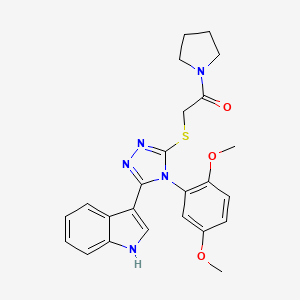
![N-(2-(N,N-diethylsulfamoyl)ethyl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2453904.png)

![6-((2,6-dimethylmorpholino)sulfonyl)-1-ethylbenzo[cd]indol-2(1H)-one](/img/structure/B2453909.png)
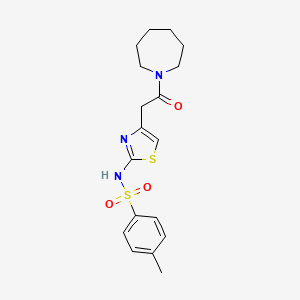
![1-(azepan-1-yl)-2-((3-ethyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)ethanone](/img/structure/B2453915.png)
![N-{[3-(pyridin-4-yl)pyrazin-2-yl]methyl}-2-(trifluoromethyl)benzene-1-sulfonamide](/img/structure/B2453916.png)
